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Compound of Interest

Compound Name: SB-366791

Cat. No.: B1680832 Get Quote

Technical Support Center: SB-366791
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using SB-366791, a potent and

selective TRPV1 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-366791?

A1: SB-366791 acts as a competitive antagonist at the vanilloid receptor 1 (TRPV1).[1] It binds

to the vanilloid binding site on the TRPV1 channel, the same site as the agonist capsaicin.[2]

By occupying this site, it prevents the binding of agonists and allosterically inhibits the channel,

stabilizing it in a closed conformation.[2] Schild analysis of its activity confirms a competitive

mechanism of action.[1]

Q2: How quickly can I expect to see the antagonist effects of SB-366791 in my in vitro

experiment?

A2: The onset of antagonist activity is rapid. In whole-cell patch-clamp recordings from HEK

293 cells expressing human TRPV1 (hTRPV1), co-application of 10 µM SB-366791 with 1 µM

capsaicin results in complete inhibition of the capsaicin-activated current within seconds.[2]

Q3: What is the expected recovery time after washing out SB-366791?
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A3: The recovery from SB-366791-induced inhibition is slow. In electrophysiological

experiments, after complete inhibition of hTRPV1 currents by 10 µM SB-366791, only about

50% of the current recovered after a 30-second re-application of capsaicin alone.[2] This slow

dissociation from the receptor should be considered when designing washout protocols.

Q4: I am not seeing complete inhibition of the capsaicin-induced response. What could be the

issue?

A4: There are several potential reasons for incomplete inhibition:

Concentration of SB-366791: Ensure you are using a sufficient concentration of SB-366791
to competitively inhibit the concentration of agonist you are using. The IC50 for SB-366791 is

in the nanomolar range (around 5.7 nM), but higher concentrations (e.g., 10 µM) have been

used to achieve complete inhibition in the presence of a strong stimulus like 1 µM capsaicin.

[2][3]

Solubility: SB-366791 is soluble in DMSO and ethanol. Ensure that the compound is fully

dissolved in your stock solution and that the final concentration of the solvent in your

experimental buffer is not affecting cell viability or channel function.

Agonist Concentration: Due to its competitive nature, a very high concentration of the agonist

(e.g., capsaicin) may overcome the inhibitory effects of SB-366791. Consider performing a

dose-response curve to determine the optimal concentrations for your specific experimental

conditions.

Cell Health and Receptor Expression: Poor cell health or low expression levels of the TRPV1

receptor can lead to variable and inconsistent results. Ensure your cells are healthy and that

receptor expression is robust.

Q5: Are there any known off-target effects of SB-366791?

A5: SB-366791 has a good selectivity profile. It has shown little to no effect in a panel of 47

binding assays against a wide range of G-protein-coupled receptors and ion channels.[1]

Unlike the less selective TRPV1 antagonist capsazepine, SB-366791 does not significantly

affect hyperpolarisation-activated currents (Ih) or voltage-gated calcium channels (VGCC) in

cultured rodent sensory neurons.[1]
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for SB-366791 activity.

Parameter Value
Species/Cell
Line

Assay Type Reference

pA2 7.71 Human TRPV1
FLIPR-based

Ca2+ assay
[1]

pKb 7.74 ± 0.08 Human TRPV1
FLIPR-based

Ca2+ assay
[1]

IC50 5.7 nM Not Specified Not Specified [3]

IC50 651.9 nM
Rat Trigeminal

Ganglion Cells

Capsaicin-

induced Ca2+

influx

[4][5]

Recovery Time

~50% recovery

after 30s

washout

Human TRPV1

in HEK 293 cells

Whole-cell patch-

clamp
[2]

Experimental Protocols
This protocol is designed to measure the inhibitory effect of SB-366791 on capsaicin-activated

TRPV1 currents in HEK 293 cells expressing hTRPV1.

Methodology:

Cell Culture: Culture HEK 293 cells stably or transiently expressing hTRPV1 using standard

cell culture techniques.

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for

adherence.

Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled

with intracellular solution.
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Solutions:

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose

(pH 7.4 with NaOH).

Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

Recording:

Obtain a whole-cell patch-clamp configuration.

Hold the cell at a membrane potential of -60 mV.

Apply 1 µM capsaicin to elicit a baseline inward current.

Once a stable baseline current is established, co-apply 1 µM capsaicin with 10 µM SB-
366791.

To measure recovery, wash out the SB-366791 and capsaicin solution and then re-apply 1

µM capsaicin alone for 30 seconds.

Data Analysis: Measure the peak inward current in the presence and absence of SB-366791
and after the washout period. Calculate the percentage of inhibition and recovery.

This high-throughput assay measures changes in intracellular calcium concentration in

response to TRPV1 activation and inhibition.

Methodology:

Cell Plating: Plate HEK 293 cells expressing hTRPV1 into a 96-well or 384-well black-walled,

clear-bottom plate.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions. This typically involves a 30-60 minute

incubation at 37°C.

Compound Preparation: Prepare serial dilutions of SB-366791 in an appropriate assay

buffer. Also, prepare a solution of the agonist (e.g., capsaicin) at a concentration that elicits a
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sub-maximal response (e.g., EC80).

Assay Protocol:

Place the cell plate into the FLIPR instrument.

Establish a baseline fluorescence reading.

Add the SB-366791 solutions to the wells and incubate for a predetermined time (e.g., 10-

15 minutes).

Add the capsaicin solution to all wells to stimulate the TRPV1 channels.

Record the fluorescence intensity over time.

Data Analysis: Determine the IC50 of SB-366791 by plotting the inhibition of the capsaicin-

induced calcium influx against the concentration of SB-366791.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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